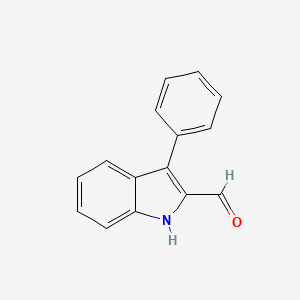

3-Phenyl-1H-indole-2-carbaldehyde

Vue d'ensemble

Description

3-Phenyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The structure of this compound consists of an indole ring substituted with a phenyl group at the 3-position and an aldehyde group at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-indole-2-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Another method includes the Vilsmeier-Haack reaction, where an indole derivative is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the 2-position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Phenyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole nucleus

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups under acidic or basic conditions

Major Products:

Oxidation: 3-Phenyl-1H-indole-2-carboxylic acid.

Reduction: 3-Phenyl-1H-indole-2-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used

Applications De Recherche Scientifique

Medicinal Chemistry

3-Phenyl-1H-indole-2-carbaldehyde has shown promise in several therapeutic areas:

- Antimycobacterial Activity : Recent studies have demonstrated that this compound exhibits significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The compound's structure allows for effective interaction with bacterial targets, leading to bactericidal effects without apparent toxicity to mammalian cells .

- Anticancer Properties : The compound has been investigated for its potential in inhibiting cancer cell proliferation. It acts on various signaling pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .

- Antimicrobial Activity : Beyond tuberculosis, this compound has been evaluated for its broad-spectrum antimicrobial properties, showing efficacy against various pathogens .

Chemical Synthesis

In organic chemistry, this compound serves as a precursor for synthesizing other biologically active molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Knoevenagel Condensation : This reaction can be utilized to create new derivatives with enhanced biological activities. For example, reactions involving this compound have led to the formation of compounds with improved pharmacological profiles .

Industrial Applications

The compound is also relevant in industrial settings:

- Dyes and Pigments : Due to its structural characteristics, it can be used in the production of dyes and pigments, contributing to the development of new materials with specific color properties.

- Pharmaceuticals : Its role as a building block in pharmaceutical synthesis highlights its importance in drug development pipelines .

Case Study 1: Antimycobacterial Activity Evaluation

A study synthesized a series of 3-substituted indoles, including this compound, which were tested against Mycobacterium tuberculosis. The results indicated that compounds exhibited strong inhibitory effects against both drug-susceptible and multidrug-resistant strains. The study highlighted the compound's potential as a lead for new anti-TB drugs due to its favorable pharmacodynamics .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, researchers evaluated the effects of various derivatives of this compound on cell proliferation and apoptosis. The findings suggested that certain derivatives significantly inhibited cell growth and induced apoptosis through specific molecular pathways, supporting their development as anticancer agents .

Mécanisme D'action

The mechanism of action of 3-Phenyl-1H-indole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication. The specific mechanism depends on the biological context and the target molecule .

Comparaison Avec Des Composés Similaires

1H-Indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.

2-Phenyl-1H-indole-3-carbaldehyde: Similar structure but with the phenyl group at the 2-position and the aldehyde group at the 3-position

Uniqueness: 3-Phenyl-1H-indole-2-carbaldehyde is unique due to the specific positioning of the phenyl and aldehyde groups, which influences its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets and different synthetic applications compared to its analogs .

Activité Biologique

3-Phenyl-1H-indole-2-carbaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole structure, characterized by a fused benzene and pyrrole ring, with a phenyl group at the 3-position and an aldehyde functional group at the 2-position. This unique configuration suggests various interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : It has shown efficacy against various bacterial strains, particularly Staphylococcus aureus and Mycobacterium tuberculosis.

- Antitumor Activity : Preliminary studies suggest potential anticancer properties, although detailed investigations are still required.

- Cytotoxic Effects : The compound's effects on mammalian cell lines have been assessed to determine its safety profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins and enzymes, potentially inhibiting their functions. Additionally, the indole core can engage in hydrophobic interactions within protein structures, influencing their activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 μg/mL |

| Mycobacterium tuberculosis | Active against multidrug-resistant strains |

| Candida albicans | Moderate activity (MIC around 7.80 μg/mL) |

These findings indicate that this compound could be a promising candidate for developing new antimicrobial agents, especially against resistant strains.

Antitumor Activity

In vitro studies have suggested that this compound may possess antitumor properties. The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating selective toxicity without significant adverse effects on normal cells. Further research is needed to elucidate the specific pathways involved in its anticancer activity.

Case Studies

- Antimycobacterial Activity : A study investigated the efficacy of 3-Phenyl-1H-indole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antimycobacterial activity, with a focus on their time-dependent kill kinetics and low toxicity to mammalian cells .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various indole derivatives, including this compound, on HepG2 and Vero cell lines. The findings suggested that while some derivatives were cytotoxic at higher concentrations, others showed promising safety profiles .

Propriétés

IUPAC Name |

3-phenyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16-14/h1-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDBFQTUGJUCNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80489899 | |

| Record name | 3-Phenyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6915-66-8 | |

| Record name | 3-Phenyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-phenyl-1H-indole-2-carbaldehyde in the synthesis of novel indolyl-pyrimidine derivatives, and what biological activities were these derivatives screened for?

A1: this compound derivatives serve as crucial building blocks in synthesizing a series of novel indolyl-pyrimidine compounds . Specifically, various 5-substituted 3-phenyl-1H-indole-2-carbaldehydes react with 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione to form Schiff bases. These intermediates then undergo cyclization, ultimately yielding the target compounds, 8-(5-substituted 3-phenyl-1H-indol-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-diones.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.